molecular formula C9H18O3 B1596226 Dibutan-2-yl carbonate CAS No. 623-63-2

Dibutan-2-yl carbonate

Cat. No. B1596226
CAS RN: 623-63-2
M. Wt: 174.24 g/mol
InChI Key: RYRWDTRXCNOMOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibutan-2-yl carbonate and similar dialkyl carbonates has been a subject of extensive research . A variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . The synthesis of carbonates and carbamates can be achieved through a three-component coupling of amines, carbon dioxide, and halides .


Molecular Structure Analysis

The molecular structure of Dibutan-2-yl carbonate is represented by the formula C9H18O3. More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.


Chemical Reactions Analysis

Dibutan-2-yl carbonate, like other dialkyl carbonates, can undergo various chemical reactions . These include BAc2- or BAl2-nucleophilic substitution to give alkoxycarbonylation and alkylation reactions . The specific reactions and their mechanisms can vary depending on the reaction conditions and the presence of catalysts .

properties

IUPAC Name

dibutan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWDTRXCNOMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337967
Record name dibutan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutan-2-yl carbonate

CAS RN

623-63-2
Record name dibutan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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